molecular formula C6H11ClN2O2 B1615847 1-(2-Chloro-acetyl)-3-isopropyl-urea CAS No. 7248-86-4

1-(2-Chloro-acetyl)-3-isopropyl-urea

Cat. No.: B1615847
CAS No.: 7248-86-4
M. Wt: 178.62 g/mol
InChI Key: VNNSRORYYYMSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-acetyl)-3-isopropyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroacetyl group and an isopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-acetyl)-3-isopropyl-urea can be synthesized through the reaction of isopropylamine with chloroacetyl chloride, followed by the addition of urea. The reaction typically involves the following steps:

    Reaction of Isopropylamine with Chloroacetyl Chloride: Isopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(2-chloroacetyl)-isopropylamine.

    Addition of Urea: The intermediate 1-(2-chloroacetyl)-isopropylamine is then reacted with urea to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-acetyl)-3-isopropyl-urea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions may include the use of a base like triethylamine.

    Hydrolysis: Water or aqueous base such as sodium hydroxide.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products

    Nucleophilic Substitution: Substituted urea derivatives.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Chloro-acetyl)-3-isopropyl-urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-3-isopropyl-urea involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The isopropyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(2-Chloro-acetyl)-3-isopropyl-urea can be compared with other similar compounds, such as:

    1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but contains a pyrrolidine ring instead of an isopropyl group.

    Chloroacetyl chloride: Contains the chloroacetyl group but lacks the urea moiety.

    Isopropylurea: Contains the isopropyl group but lacks the chloroacetyl group.

The uniqueness of this compound lies in its combination of the chloroacetyl and isopropyl groups, which may confer specific reactivity and biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-N-(propan-2-ylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNSRORYYYMSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283675
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-86-4
Record name NSC32864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-acetyl)-3-isopropyl-urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-acetyl)-3-isopropyl-urea
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-acetyl)-3-isopropyl-urea
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-acetyl)-3-isopropyl-urea
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-acetyl)-3-isopropyl-urea
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-acetyl)-3-isopropyl-urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.